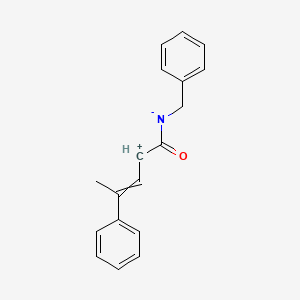
1,4-Bis(4-hexadecoxyphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-hexadecoxyphenyl)benzene is an organic compound characterized by its unique structure, which includes two hexadecoxyphenyl groups attached to a benzene ring at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-hexadecoxyphenyl)benzene typically involves the reaction of 1,4-dibromobenzene with 4-hexadecoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-hexadecoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
1,4-Bis(4-hexadecoxyphenyl)benzene has several scientific research applications, including:
Materials Science: Used in the development of liquid crystal displays and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Electronics: Serves as a building block for the synthesis of organic semiconductors and conductive polymers.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Industrial Applications: Utilized in the production of advanced coatings and as an additive in specialty polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-hexadecoxyphenyl)benzene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions facilitate the compound’s incorporation into various materials, enhancing their electronic and mechanical properties. The pathways involved include the formation of stable π-conjugated systems and the promotion of charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of hexadecoxy groups.
1,4-Bis(4-phenoxyphenyl)benzene: Contains phenoxy groups, offering different electronic properties.
1,4-Bis(4-hexatriynyl)benzene: Features hexatriynyl groups, leading to distinct polymerization behavior.
Uniqueness
1,4-Bis(4-hexadecoxyphenyl)benzene is unique due to its long alkoxy chains, which impart enhanced solubility and flexibility. This makes it particularly suitable for applications in flexible electronics and advanced coatings, where other similar compounds may not perform as well.
Properties
CAS No. |
577979-62-5 |
|---|---|
Molecular Formula |
C50H78O2 |
Molecular Weight |
711.2 g/mol |
IUPAC Name |
1,4-bis(4-hexadecoxyphenyl)benzene |
InChI |
InChI=1S/C50H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-43-51-49-39-35-47(36-40-49)45-31-33-46(34-32-45)48-37-41-50(42-38-48)52-44-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-42H,3-30,43-44H2,1-2H3 |
InChI Key |
HKBAORISDXMQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
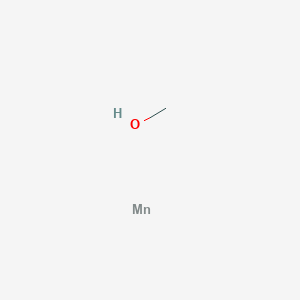
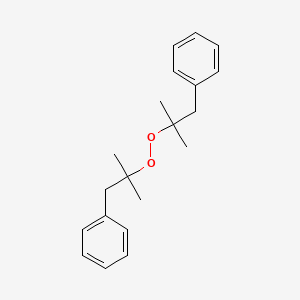

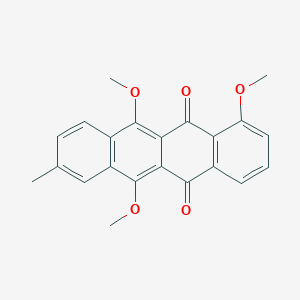
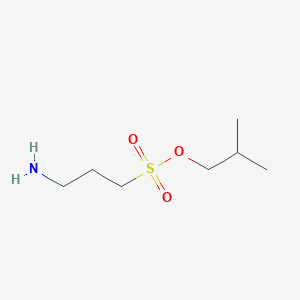
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
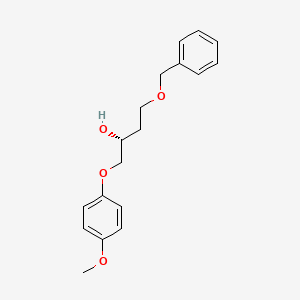

![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
